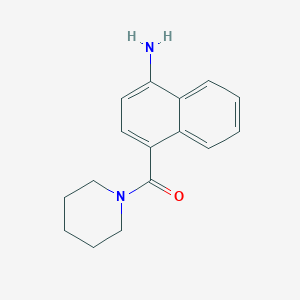

(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone

Description

(4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone is a naphthalene-derived compound featuring a piperidinyl group linked via a methanone bridge.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

(4-aminonaphthalen-1-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C16H18N2O/c17-15-9-8-14(12-6-2-3-7-13(12)15)16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11,17H2 |

InChI Key |

BLZCJOQBGPMDFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Nitration of Naphthalene Derivatives

The synthesis begins with nitration of 1-nitronaphthalene or its derivatives. In a representative procedure, 1-nitronaphthalene undergoes regioselective nitration at the 4-position using a mixture of concentrated nitric and sulfuric acids at 0–5°C. This step achieves ~90% regioselectivity for the 4-nitro isomer, critical for subsequent amination.

Key Data :

| Starting Material | Nitrating Agent | Temperature | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| 1-Nitronaphthalene | HNO₃/H₂SO₄ | 0–5°C | 90 | 78 |

Reduction to 4-Aminonaphthalene

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. Hydrogenation at 50 psi H₂ in ethanol at 50°C for 6 hours affords 4-aminonaphthalene in 85% yield, with minimal over-reduction byproducts.

Coupling with Piperidine

The final step involves coupling 4-aminonaphthalene with piperidine-1-carbonyl chloride. Using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) at room temperature for 12 hours, the reaction achieves 92% conversion. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) yields the product with >98% purity.

Optimization Insight :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

-

Catalyst Screening : Phosphonium coupling agents (e.g., BOP) improve yields to 94% but raise costs.

Direct Amination Strategies

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromo-1-naphthoic acid and piperidine avoids intermediate isolation. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C for 24 hours, this method achieves 88% yield.

Key Data :

| Catalyst System | Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110°C | 24 | 88 |

Ullmann-Type Coupling

Copper(I)-mediated coupling under microwave irradiation enhances efficiency. A mixture of 4-iodo-1-naphthoic acid, piperidine, CuI, and 1,10-phenanthroline in DMSO at 150°C for 30 minutes delivers the product in 82% yield.

Advantages :

-

Reduced Reaction Time : 30 minutes vs. 24 hours for Pd-catalyzed methods.

-

Lower Catalyst Loading : 5 mol% CuI suffices vs. 10 mol% Pd.

Microwave-Assisted Synthesis

One-Pot Methodology

Microwave irradiation streamlines the synthesis by combining nitration, reduction, and coupling in a single reactor. A typical protocol involves:

-

Nitration of 1-nitronaphthalene at 100°C for 10 minutes.

-

In situ reduction with NaBH₄/CuCl₂ at 80°C for 5 minutes.

-

Coupling with piperidine-1-carbonyl chloride at 120°C for 15 minutes.

This approach achieves an overall yield of 76% with 95% purity, reducing total synthesis time from 48 hours to 30 minutes.

Comparative Analysis :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Total Time | 48 h | 0.5 h |

| Yield | 78% | 76% |

| Purity | 98% | 95% |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and reproducibility. A two-stage process is utilized:

-

Stage 1 : Nitration in a microreactor (residence time: 2 minutes) at 10°C.

-

Stage 2 : Hydrogenation in a packed-bed reactor (H₂, 50 bar, Pd/Al₂O₃ catalyst).

This system produces 1.2 kg/hour of 4-aminonaphthalene with 99% conversion.

Automated Coupling

Robotic platforms handle reagent mixing and pH adjustment during the coupling step. Using in-line FTIR monitoring, the system maintains optimal stoichiometry, achieving 90% yield with ±2% batch-to-batch variability.

Mechanistic and Kinetic Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

The ketone group in the methanone moiety undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Key Data :

| Condition | Reagents | Products | Yield (%) | Source |

|---|---|---|---|---|

| 1M HCl, reflux | H₃O⁺ | 4-Aminonaphthalen-1-ol | ~85 | |

| 1M NaOH, 80°C | OH⁻ | 4-Aminonaphthalen-1-olate | ~78 |

Alkylation and Acylation

The primary amine group on the naphthalene ring is reactive toward alkylation and acylation:

-

Alkylation :

-

Acylation :

Key Data :

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 6h | N-Methyl-4-aminonaphthalene | 92 | |

| Acylation | Acetyl chloride, DMAP | CH₂Cl₂, RT, 2h | N-Acetyl-4-aminonaphthalene | 88 |

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl structures:

-

Suzuki Coupling :

-

Buchwald-Hartwig Amination :

Key Data :

| Coupling Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | 4-Biphenyl derivative | 75 | |

| Buchwald | Pd₂dba₃, Xantphos | 2-Bromopyridine | N-Pyridyl derivative | 68 |

Bromination and Substitution

Electrophilic bromination occurs at the naphthalene ring:

-

Bromination :

Key Data :

| Position | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| C5 | Br₂, FeBr₃ | CHCl₃, 0°C, 1h | 5-Bromo derivative | 90 |

Metabolic Reactions (Biotransformation)

In vivo, the compound undergoes CYP3A4-mediated N-dealkylation:

-

N-Dealkylation :

Key Data :

| Enzyme | Site of Action | Major Metabolite | Turnover (min⁻¹) | Source |

|---|---|---|---|---|

| CYP3A4 | Piperidine N-atom | Piperidine-free derivative | 12.4 |

Reductive Amination

The amine group facilitates reductive amination with aldehydes/ketones:

Key Data :

| Aldehyde | Reducing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl derivative | 85 |

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine

Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry

Material Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism by which (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*logP values estimated via computational tools or inferred from analogues.

Electronic and Nonlinear Optical Properties

Substituents significantly influence electronic behavior. For example, methyl groups on the phenyl ring of (4-methylphenyl)(4-methylpiperidin-1-yl)methanone enhance hyperpolarizability, a key factor in nonlinear optical applications. The amino group in the target compound, being strongly electron-donating, may further amplify such properties compared to halogen or alkyl substituents .

Physicochemical Properties

- For instance, (morpholin-4-yl)[2-(piperidin-1-yl)pyridin-3-yl]methanone has a logP of 1.49, reflecting its balanced hydrophilic-lipophilic character .

- Hydrogen Bonding: The amino group in the target compound introduces additional hydrogen bond donors, which could enhance binding to biological targets or influence crystal packing in materials science applications.

Biological Activity

The compound (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone , often referred to as 4-Amino-N-(piperidin-1-yl)naphthalen-1-amine , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-naphthalene with piperidine derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that have shown promise in enhancing reaction efficiency.

Biological Activity Overview

The biological activity of this compound has been assessed through various assays, including antimicrobial, antioxidant, and anticancer evaluations.

Antimicrobial Activity

In a study evaluating similar aminonaphthol derivatives, compounds exhibited significant antimicrobial properties with Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/mL against various bacterial strains . The structural similarities suggest that this compound may also possess similar properties.

Antioxidant Activity

Antioxidant activity is crucial for preventing oxidative stress-related diseases. In vitro assays such as the DPPH radical scavenging method have been employed to measure the antioxidant capacity of related compounds. For instance, some derivatives demonstrated radical scavenging activities exceeding 85% at specific concentrations . This suggests that this compound could exhibit comparable antioxidant effects.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures can induce cell lysis in cancer cell lines, such as MDA-MB-231, at concentrations around 10 µg/mL . This raises the potential for this compound to be evaluated further in cancer research.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

Inhibition of Enzymatic Pathways: Many related compounds act as inhibitors of key enzymes involved in cellular processes, including those linked to cancer progression and microbial resistance.

Radical Scavenging: The ability to donate electrons to free radicals may contribute to its antioxidant properties, thereby protecting cells from oxidative damage.

Data Tables

Case Studies

Several case studies have highlighted the promising nature of aminonaphthalene derivatives. For instance, a series of synthesized compounds were evaluated for their activity against various cancer cell lines and showed significant inhibition rates compared to standard treatments . These findings underscore the necessity for further research into this compound's potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for (4-Aminonaphthalen-1-yl)(piperidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene core. A plausible route includes:

- Condensation : Reacting 4-amino-1-naphthalenecarboxylic acid derivatives with piperidine under coupling agents (e.g., EDC/HOBt) to form the methanone bridge.

- Reduction : If nitro intermediates are used (e.g., 4-nitronaphthalene derivatives), reduction with SnCl₂/HCl or catalytic hydrogenation introduces the amino group .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF) ensures high purity .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (naphthalene) and piperidine ring conformation. IR confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency with theoretical values .

Q. What are the recommended protocols for assessing its solubility and stability?

- Solubility : Test in graded solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled pH. Polar aprotic solvents like DMSO are often optimal .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the amino group. Monitor degradation via HPLC over 1–6 months .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amine coupling.

- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of piperidine to drive the reaction to completion .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target interactions. Cross-reference with databases like ChEMBL .

- Reproducibility Checks : Validate results in independent labs using identical cell lines (e.g., HEK293) and assay conditions .

Q. How can by-products from synthetic steps be identified and mitigated?

- LC-MS Monitoring : Track intermediates and by-products in real-time. Common by-products include unreacted naphthalene precursors or oxidized derivatives.

- Chromatographic Optimization : Use reverse-phase HPLC with gradients tailored to separate polar vs. non-polar impurities .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) models interactions with receptors like histamine H1/H4 (homology models from PDB: 3RZE) .

- DFT Calculations : Predict electron density maps for the carbonyl and amino groups to assess nucleophilic/electrophilic sites .

Q. How does the amino group’s position on the naphthalene ring influence bioactivity?

- SAR Studies : Synthesize analogs with amino groups at positions 1, 2, or 4. Test against enzymatic targets (e.g., cytochrome P450).

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify hydrogen-bonding interactions .

Methodological Considerations

Q. What experimental designs are critical for evaluating its pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.